Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Chiral resolution enantiomeric excess HCV protease inhibitor intermediate

Racemic HCV NS3/4A protease inhibitor building block. Close analogs fail: wrong stereochemistry is inert, methyl ester requires transesterification, Boc-protected amine limits derivatization, and vinyl deletion abolishes target engagement. • Free amine + ethyl ester: direct coupling without protection steps • Resolution to >99% e.e. via enzymatic or phase-transfer protocols (Beaulieu 2005; Kawabata 2021) • 97% purity, full QC (NMR, HPLC, GC, CoA) • Multikilogram scalability demonstrated for clinical supply

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 787548-29-2
Cat. No. B1289117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-amino-2-vinylcyclopropanecarboxylate
CAS787548-29-2
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)N
InChIInChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3
InChIKeyNBJXCTLFPNBZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: Ethyl 1-Amino-2-vinylcyclopropanecarboxylate


Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2), also referred to as VCPA or vinyl-ACCA ethyl ester, is a chiral, non-proteinogenic α-amino acid derivative characterized by a strained cyclopropane ring bearing a vinyl substituent and an ethyl ester moiety [1]. With a molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, this compound belongs to the class of tailor-made cyclopropane amino acids that serve as essential pharmacophoric building blocks for hepatitis C virus (HCV) NS3/4A protease inhibitors [2]. Over a dozen drugs under clinical development, including BILN 2061 (ciluprevir), asunaprevir, and simeprevir, incorporate the vinyl-ACCA scaffold, underscoring its irreplaceable role in antiviral medicinal chemistry [3].

Ethyl 1-Amino-2-vinylcyclopropanecarboxylate: Why Substitution Fails


Substituting ethyl 1-amino-2-vinylcyclopropanecarboxylate with a close structural analog introduces catastrophic downstream penalties across orthogonal dimensions: stereochemistry, ester identity, amine protection state, and the presence of the vinyl group. The (1R,2S) absolute configuration is essential for biological activity in HCV protease inhibitors—the enantiomeric (1S,2R) form is pharmacologically inert [1]. The ethyl ester, as opposed to the methyl ester or free carboxylic acid, occupies a uniquely efficient position in multi-step synthetic routes, avoiding additional transesterification or protection/deprotection steps [2]. The free amine form (as opposed to N-Boc-protected variants) provides maximal synthetic flexibility for downstream derivatization [3]. Finally, the vinyl substituent itself is the essential warhead that enables covalent interaction with the NS3 protease active site; analogs lacking this group (e.g., ethyl 1-aminocyclopropanecarboxylate) fail entirely as HCV inhibitor precursors [4]. These orthogonal differentiation axes mean that no single analog can substitute for this compound without compromising synthetic efficiency, enantiopurity, or pharmacological relevance.

Ethyl 1-Amino-2-vinylcyclopropanecarboxylate: Differentiation Evidence


Racemic vs. Enantiopure Ester for Optical Resolution

The racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2) is the direct starting material for industrial optical resolution processes that yield the enantiopure (1R,2S) form. The Beaulieu et al. (2005) process achieves resolution of racemic vinyl-ACCA derivatives to >99% enantiomeric excess (e.e.) using Alcalase 2.4L esterase, enabling multikilogram production of enantiopure material [1]. The Kawabata et al. (2021) enzymatic desymmetrization approach using an engineered Bacillus subtilis esterase quadruple mutant (L70D/L270Q/L273R/L313M) directly produces the (1S,2S)-monoester intermediate with 98.9% e.e., representing a more direct and industrially applicable route [2]. In contrast, the pre-resolved enantiopure (1R,2S) ethyl ester (CAS 213316-32-6) is a more expensive, downstream product that eliminates the possibility of custom chiral resolution optimization. The racemic form thus provides procurement flexibility for laboratories developing proprietary resolution protocols.

Chiral resolution enantiomeric excess HCV protease inhibitor intermediate

Ethyl vs. Methyl Ester for Streamlined Synthesis

The ethyl ester form (CAS 787548-29-2) eliminates one synthetic step compared to the methyl ester analog. As documented in patent US 2013/0338392, the original Beaulieu et al. (2005) resolution protocol required conversion of the ethyl ester (55% e.e.) to the methyl ester via transesterification prior to enzymatic resolution, because the available esterase displayed higher substrate specificity toward the methyl ester [1]. This additional transesterification step adds operational complexity, solvent consumption, and yield loss. The Kawabata et al. (2021) enzymatic desymmetrization process directly targets the ethyl ester, bypassing the methyl ester entirely and achieving 98.9% e.e. in a streamlined workflow [2]. Furthermore, the ethyl ester serves as a more convenient protecting group for the carboxylic acid during multi-step peptide coupling sequences commonly employed in HCV inhibitor assembly, releasing ethanol upon hydrolysis rather than methanol (ICH Class 2 solvent with stricter residual limits) [3].

Synthetic efficiency transesterification process chemistry step-count

Free Amine vs. N-Boc Protection for Versatile Synthesis

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2) as the free amine offers maximal synthetic versatility compared to the N-Boc-protected analog (CAS 159622-10-3). The free amine can be directly coupled to peptide fragments, converted to sulfonamides, or protected with any protecting group (Boc, Cbz, Fmoc) depending on the specific synthetic route [1]. In contrast, the N-Boc-protected form commits the user to Boc deprotection conditions (typically TFA or HCl), which may be incompatible with acid-sensitive functionalities present in advanced HCV inhibitor intermediates [2]. The Zhu et al. (2018) study demonstrates that resolution of the N-Boc-protected ethyl ester using Sphingomonas aquatilis achieves only 88.2% e.e. with 62.4% conversion (E = 9), whereas the same biocatalyst achieves 99.6% e.e. with E > 200 on the free amine hydrochloride substrate [3]. This indicates that the free amine form is not only more versatile but also a superior substrate for certain biocatalytic resolution methods.

Protecting group strategy synthetic flexibility Boc deprotection

Vinyl Substituent Requirement for HCV Protease Engagement

The vinyl substituent at the 2-position of the cyclopropane ring is not merely a structural embellishment—it is the essential covalent warhead required for HCV NS3 protease inhibition. The vinyl group enables ring-closing metathesis (RCM) during macrocyclic inhibitor assembly, a critical step in the synthesis of BILN 2061, asunaprevir, and simeprevir [1]. BILN 2061, which incorporates the vinyl-ACCA pharmacophore, exhibits an IC₅₀ of 3.0 nM against HCV NS3 protease in enzymatic assays and an EC₅₀ of 1.2 nM in cell-based replicon assays, and demonstrated dramatic viral load reduction in HCV genotype 1-infected patients [2]. In contrast, the non-vinyl analog ethyl 1-aminocyclopropanecarboxylate (CAS 72784-47-5) lacks the olefin necessary for RCM macrocyclization and has no reported activity against HCV NS3 protease [3]. This functional distinction is absolute: without the vinyl substituent, the compound cannot participate in the key macrocyclization step that defines this entire class of HCV protease inhibitors.

Structure-activity relationship pharmacophore HCV NS3 protease warhead

Vendor Purity Grade Comparison for Synthesis Reliability

Commercially available ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2) is supplied at two predominant purity tiers: 95% (AKSci, CymitQuimica) and 97% (Bidepharm, Chemscene, Moldb) . While a 2% absolute purity difference may appear modest, in the context of multi-step syntheses—where this compound typically serves as an early-stage intermediate in sequences of 8–15 steps—the cumulative impact is amplified. Assuming each step retains impurities from the starting material, the 2% purity deficit at step 1 translates to a minimum of a 2% yield penalty on the final active pharmaceutical ingredient (API), and potentially higher if impurities participate in side reactions or poison downstream catalysts [1]. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC data, enabling rigorous incoming material qualification . For GMP and GLP environments, this documentation trail is essential.

Chemical purity quality assurance batch consistency

Industrial Scalability vs. Milligram-Scale Synthesis

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 787548-29-2) is distinguished from closely related cyclopropane amino acid esters by the existence of validated, scalable industrial processes. The Beaulieu et al. (2005) process has been demonstrated at multikilogram scale with >99% e.e., representing a proven manufacturing route [1]. The Kawabata et al. (2021) enzymatic desymmetrization process, developed at Mitsubishi Chemical Corporation and API Corporation, was explicitly designed for industrial-scale production and achieved preparative-scale output of the (1S,2S)-monoester intermediate with 98.9% e.e. [2]. The Belyk et al. (2010) asymmetric phase-transfer catalyzed cyclopropanation route represents an alternative scalable approach, achieving 78% yield and 77.4% e.e. at lab scale with a demonstrated path to chiral purity upgrade via preparative SFC and crystallization as the tosylate salt [3]. In contrast, many structural analogs (e.g., (1R,2S)-methyl ester, (1R,2R)-diastereomers, or N-Boc variants) lack published industrial-scale production protocols, increasing supply chain risk for programs advancing toward clinical or commercial manufacturing.

Process scalability industrial manufacturing kilogram-scale synthesis

Ethyl 1-Amino-2-vinylcyclopropanecarboxylate: Procurement & Application Scenarios


Early-Stage HCV Protease Inhibitor Discovery

In medicinal chemistry programs exploring structure-activity relationships around the P1 position of HCV NS3/4A protease inhibitors, the racemic ethyl ester (CAS 787548-29-2) serves as the entry-level building block for generating diverse analogs. Its free amine and ethyl ester functionalities permit direct coupling to varied P2–P4 peptide fragments without additional protecting group manipulation. The racemic form is cost-effective for parallel library synthesis where compounds are subsequently assayed and only active diastereomers require chiral separation [1]. The established resolution protocols (Beaulieu >99% e.e.; Kawabata 98.9% e.e.) provide a clear path to enantiopure material once a lead series is identified [2].

Process Route Scouting for Enantiopure Manufacturing

For process R&D teams tasked with developing a scalable, cost-effective manufacturing route to enantiopure (1R,2S)-vinyl-ACCA ethyl ester, the racemic compound (CAS 787548-29-2) is the essential starting material against which multiple resolution strategies (enzymatic, classical diastereomeric salt resolution, asymmetric phase-transfer catalysis) are benchmarked. The availability of three orthogonal published processes—Alcalase 2.4L enzymatic resolution (Beaulieu 2005) [1], engineered Bacillus subtilis esterase desymmetrization (Kawabata 2021) [2], and cinchonidine-derived phase-transfer catalysis (Belyk 2010) [3]—provides a rich knowledge base for route selection, optimization, and regulatory filing support.

GMP Intermediate Supply for Clinical Manufacturing

For CDMOs and pharmaceutical manufacturers supplying GMP intermediates for clinical-stage HCV protease inhibitors (asunaprevir, simeprevir, grazoprevir, and their generic equivalents), procurement of 97% purity ethyl 1-amino-2-vinylcyclopropanecarboxylate from vendors providing full QC documentation (NMR, HPLC, GC, with Certificate of Analysis) is critical [1]. The demonstrated multikilogram scalability of the Beaulieu process provides a regulatory-precedented manufacturing path [2]. The compound's ICH-compliant residual solvent profile (ethanol from ester hydrolysis vs. methanol from methyl ester analogs) further supports its selection over the methyl ester for late-stage clinical supply [3].

Biocatalysis Research: Esterase Engineering Substrate

The racemic ethyl ester (CAS 787548-29-2) is an established benchmark substrate in biocatalysis research for directed evolution campaigns targeting improved esterase enantioselectivity. The compound's well-characterized resolution behavior (baseline: >90% e.e. with wild-type Bacillus subtilis PNBE3027; engineered quadruple mutant: 98.9% e.e. [1]) and the availability of comparative data with the N-Boc-protected form (88.2% e.e. vs. 99.6% e.e. depending on substrate [2]) provide robust reference points for evaluating novel biocatalysts. Procurement of this specific CAS number ensures comparability with published benchmark data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.